molecular formula C14H8F3NO B14764499 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine

2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B14764499
M. Wt: 263.21 g/mol
InChI Key: CXPLZQLVIHTCRH-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce alkanes.

Scientific Research Applications

2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The ethynyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards its targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-6-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

2-ethynyl-6-[4-(trifluoromethoxy)phenyl]pyridine

InChI

InChI=1S/C14H8F3NO/c1-2-11-4-3-5-13(18-11)10-6-8-12(9-7-10)19-14(15,16)17/h1,3-9H

InChI Key

CXPLZQLVIHTCRH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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